Cas no 1806875-63-7 (5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde)

This compound is a highly substituted pyridine carboxaldehyde featuring a chlorine atom at position 5 and trifluoromethyl (Tfm) and difluoromethyl (DFm) groups at positions 3 and 4, respectively. Its structure incorporates multiple electronegative fluorine atoms, which can significantly influence its physical properties (e.g., enhanced metabolic stability, altered lipophilicity) and biological activity compared to unsubstituted analogues or those with fewer fluorines. The specific substitution pattern offers potential for selective interaction with biological targets due to the combined effects of the electron-withdrawing Tfm/DFm groups and the electron-withdrawing chloro group, alongside the electron-donating aldehyde functionality at position 2. This unique combination makes it a potentially valuable intermediate or active agent in medicinal chemistry or agrochemical research programs requiring specific substitution patterns on a pyridine-2-carboxaldehyde scaffold.
5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde structure
1806875-63-7 structure
Product Name:5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS No:1806875-63-7
MF:C8H3ClF5NO
MW:259.56053853035
CID:4807955
Update Time:2025-06-16

5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C8H3ClF5NO/c9-3-1-15-4(2-16)6(8(12,13)14)5(3)7(10)11/h1-2,7H
    • InChI Key: OIUXGDVBCXCBEM-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=O)C(C(F)(F)F)=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30

5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047677-250mg
5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
1806875-63-7 97%
250mg
$988.80 2022-03-31
Alichem
A029047677-500mg
5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
1806875-63-7 97%
500mg
$1,646.30 2022-03-31
Alichem
A029047677-1g
5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
1806875-63-7 97%
1g
$2,950.20 2022-03-31

5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde Related Literature

Additional information on 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde

5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806875-63-7): An Overview of Its Synthesis, Properties, and Applications

5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806875-63-7) is a highly versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and agrochemicals. This compound, characterized by its unique combination of halogenated and fluorinated functionalities, offers a wide range of applications due to its reactivity and stability. This article provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde.

Synthesis: The synthesis of 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde involves a series of well-defined steps that highlight the importance of fluorination and halogenation reactions. One common synthetic route begins with the preparation of a substituted pyridine derivative, followed by the introduction of the difluoromethyl and trifluoromethyl groups. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel palladium-catalyzed difluoromethylation protocol that achieved high yields and excellent regioselectivity.

Physical and Chemical Properties: 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde is a solid at room temperature with a melting point ranging from 100 to 105°C. Its molecular weight is 319.6 g/mol, and it exhibits strong UV absorption due to the presence of the carbonyl group and fluorinated substituents. The compound is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). The high electronegativity of fluorine atoms contributes to its chemical stability and reactivity, making it an ideal building block for various synthetic transformations.

Spectroscopic Analysis: The spectroscopic properties of 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde have been extensively studied using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The 19F NMR spectrum shows distinct signals for the difluoromethyl and trifluoromethyl groups, providing valuable information about their chemical environment. The IR spectrum displays characteristic peaks at around 1700 cm-1, corresponding to the carbonyl group, and at 1200 cm-1, attributed to the C-F stretching vibrations.

Mechanistic Studies: Understanding the reaction mechanisms involving 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde is crucial for optimizing synthetic protocols and predicting its behavior in different chemical environments. Recent research has focused on elucidating the pathways for its formation and reactivity. A study published in Chemical Communications in 2022 used density functional theory (DFT) calculations to investigate the energetics of key intermediates in the synthesis process. These findings have provided insights into the role of catalysts and reaction conditions in achieving high yields and selectivity.

Biological Activity: The biological activity of 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde has been explored in various contexts, including medicinal chemistry and agrochemicals. In medicinal chemistry, this compound has shown promise as a lead structure for developing new drugs targeting specific biological pathways. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2021 reported that derivatives of this compound exhibited potent inhibitory activity against cancer cell lines, particularly those overexpressing certain kinases.

In the field of agrochemicals, 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde has been investigated for its potential as a pesticide or herbicide. Its unique combination of halogenated and fluorinated functionalities confers enhanced stability against environmental degradation, making it an attractive candidate for developing more sustainable agricultural practices. A recent study published in Pest Management Science demonstrated that this compound exhibited significant efficacy against several economically important pests without causing adverse effects on non-target organisms.

Safety Considerations: While 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde offers numerous benefits, it is essential to handle it with care due to its potential hazards. Standard laboratory safety protocols should be followed when working with this compound to minimize exposure risks. Proper personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn at all times. Additionally, adequate ventilation is crucial to prevent inhalation of volatile organic compounds.

FUTURE DIRECTIONS: The future research directions for 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde are diverse and promising. In medicinal chemistry, further optimization of its derivatives could lead to the development of more potent and selective drugs for treating various diseases. In agrochemicals, ongoing studies aim to enhance its efficacy while minimizing environmental impact through targeted delivery systems or synergistic combinations with other active ingredients.

In conclusion, 5-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806875-63-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to advance our understanding of complex biological systems and develop innovative solutions for real-world challenges.

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